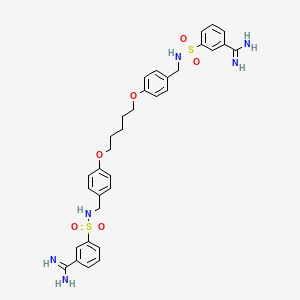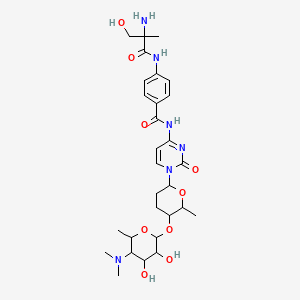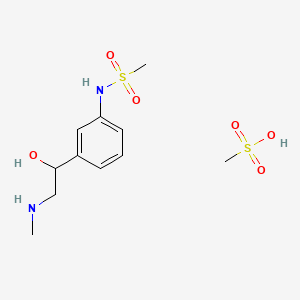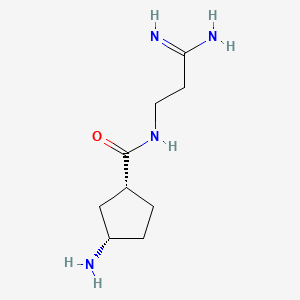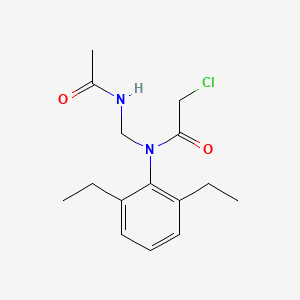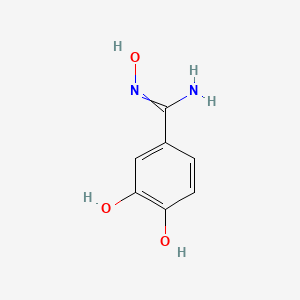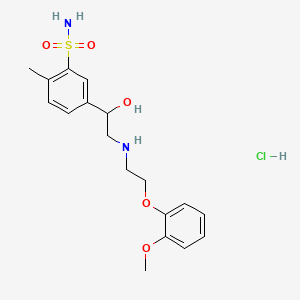
阿莫磺洛尔盐酸盐
描述
Amosulalol hydrochloride is a pharmacological agent primarily used as an antihypertensive drug. It functions as a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker. This dualistic mechanism provides therapeutic benefits in managing hypertension and certain cardiovascular conditions .
科学研究应用
Amosulalol hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studying adrenergic blockers.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new antihypertensive drugs and formulations
作用机制
Target of Action
Amosulalol hydrochloride is a combined α- and β-blocker . It has a much higher affinity for α1-adrenergic receptors than for β-adrenergic receptors . These receptors are the primary targets of Amosulalol hydrochloride. The α1-adrenergic receptors are found in various parts of the body including the heart and blood vessels, and they play a crucial role in the regulation of heart function and blood pressure .
Biochemical Pathways
Amosulalol hydrochloride affects several biochemical pathways. These include the calcium signaling pathway, cGMP-PKG signaling pathway, cAMP signaling pathway, and neuroactive ligand-receptor interaction . These pathways play a significant role in the regulation of heart function and blood pressure. By affecting these pathways, Amosulalol hydrochloride can exert its antihypertensive effects .
Pharmacokinetics
After oral administration, the maximum plasma concentrations of Amosulalol hydrochloride are reached at 0.25h, after which they decline with apparent half-lives of 0.8—1.3h . The systemic bioavailability of a 10-mg/kg dose is 38.7% . The area under the plasma concentration curve increases more than proportionally to the dose, suggesting metabolic saturation . After oral and intravenous administrations, 64.7% and 81.0% of the radioactivity were recovered, respectively, in the urine within 48h .
Result of Action
The molecular and cellular effects of Amosulalol hydrochloride’s action include a reduction in heart rate and blood pressure . It also suppresses monocyte adhesion to the endothelium and levels of adhesion molecules (intercellular adhesion molecule-1 and vascular cell adhesion molecule-1) in the endothelial surface .
Action Environment
The action, efficacy, and stability of Amosulalol hydrochloride can be influenced by various environmental factors. For instance, the drug’s first-pass metabolism was found to be almost negligible in humans, but it was extensively metabolized in laboratory animals . This suggests that species differences can significantly affect the drug’s pharmacokinetics and pharmacodynamics. Other factors such as diet, age, gender, and health status of the individual can also influence the drug’s action .
生化分析
Biochemical Properties
Amosulalol hydrochloride acts as an antagonist for both α1 and β-adrenoceptors . This means it binds to these receptors and blocks their activity, which can influence various biochemical reactions in the body .
Cellular Effects
Amosulalol hydrochloride has been shown to suppress monocyte adhesion to the endothelium and levels of adhesion molecules (intercellular adhesion molecule-1 and vascular cell adhesion molecule-1) in the endothelial surface, which had been enhanced by insulin-induced hypoglycaemia .
Molecular Mechanism
The molecular mechanism of action of Amosulalol hydrochloride involves its binding to α1 and β-adrenoceptors, acting as an antagonist . This means it prevents these receptors from activating, thereby inhibiting the biochemical reactions they would normally trigger.
Temporal Effects in Laboratory Settings
In mice, after intravenous administration of Amosulalol hydrochloride, the plasma concentration of the unchanged drug declined biphasically, with a terminal half-life of 1.1 hours . The systemic bioavailability of a 10-mg/kg dose was 38.7% .
Metabolic Pathways
Amosulalol hydrochloride is extensively metabolized in laboratory animals . The metabolites found in these animals were derived through hydroxylation, demethylation, and oxidative cleavage of the C-N bond .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of amosulalol hydrochloride involves several steps:
Reaction of guaiacol with ethylene oxide: This produces 2-(2-methoxyphenoxy)ethanol.
Halogenation with thionyl chloride: This step converts 2-(2-methoxyphenoxy)ethanol to 1-(2-chloroethoxy)-2-methoxybenzene.
Treatment with benzylamine: This results in N-benzyl-2-(2-methoxyphenoxy)ethylamine.
Addition of 5-bromoacetyl-2-methylbenzenesulfonamide: This forms an intermediate compound.
Reduction of the carbonyl group with sodium borohydride: This step reduces the intermediate compound.
Catalytic hydrogenation: This final step cleaves the benzyl group, completing the synthesis of amosulalol.
Industrial Production Methods: Industrial production methods for amosulalol hydrochloride typically involve optimizing the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .
化学反应分析
Types of Reactions: Amosulalol hydrochloride undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of different metabolites.
Reduction: Sodium borohydride is commonly used for reducing carbonyl groups during synthesis.
Substitution: Halogenation and subsequent substitution reactions are key steps in its synthesis.
Common Reagents and Conditions:
Thionyl chloride: Used for halogenation.
Sodium borohydride: Used for reduction.
Catalysts: Used in various steps to enhance reaction rates.
Major Products: The major products formed from these reactions include intermediates like 2-(2-methoxyphenoxy)ethanol and N-benzyl-2-(2-methoxyphenoxy)ethylamine, leading to the final product, amosulalol hydrochloride .
相似化合物的比较
Labetalol: Another alpha-1 and beta-adrenergic blocker used for hypertension.
Carvedilol: A non-selective beta-blocker with alpha-1 blocking activity.
Propranolol: A non-selective beta-blocker without alpha-1 blocking activity.
Uniqueness of Amosulalol Hydrochloride: Amosulalol hydrochloride is unique due to its balanced blocking of both alpha-1 and beta-adrenergic receptors, providing a comprehensive approach to managing hypertension without causing reflex tachycardia .
属性
IUPAC Name |
5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVCPDVOFCWKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00918277 | |
| Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70958-86-0, 93633-92-2 | |
| Record name | Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70958-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | YM 09538 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amosulalol hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOSULALOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline](/img/structure/B1664852.png)
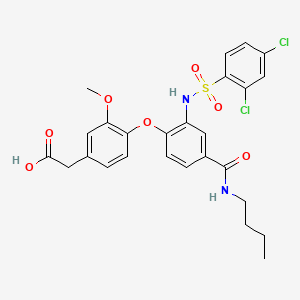
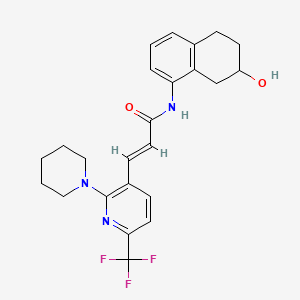
![N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide](/img/structure/B1664857.png)
